5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide
Overview
Description
5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide is a chemical compound with the molecular formula C4H7BrN2S•HBr and a molecular weight of 275.99 . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its unique structure, which includes a thiazole ring, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide typically involves the bromination of 4,5-dihydro-thiazol-2-ylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the methyl group. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The thiazole ring can also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-thiazol-2-ylamine: Lacks the bromomethyl group, resulting in different reactivity and applications.
5-Chloromethyl-4,5-dihydro-thiazol-2-ylamine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
5-Methyl-4,5-dihydro-thiazol-2-ylamine:
Uniqueness
5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for a wide range of chemical modifications. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2S.BrH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQZLXHWMASZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=N1)N)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical starting materials and synthetic approaches for producing 5-bromomethyl-4-nitroimidazoles?
A: Researchers commonly synthesize substituted 5-bromomethyl-4-nitroimidazoles from commercially available 4-nitroimidazoles. One example involves reacting 4-nitroimidazole with formaldehyde and hydrobromic acid to obtain the desired 5-bromomethyl-4-nitroimidazole derivative. [] This versatile intermediate can be further modified to create a library of compounds with varied biological activities.
Q2: The provided abstracts mention "hypoxia-selective multikinase inhibitor SN29966". What is the connection between 5-bromomethyl-4-nitroimidazoles and this inhibitor?
A: 5-Bromomethyl-4-nitroimidazoles serve as crucial building blocks for synthesizing SN29966. [] While the exact mechanism remains unclear from the provided abstracts, the 5-bromomethyl group likely participates in a key reaction step during SN29966 synthesis. This highlights the importance of this chemical moiety in medicinal chemistry.
Q3: The abstracts describe the synthesis of various heterocyclic compounds using bromomethyl derivatives. Can you elaborate on the role of these bromomethyl groups in these reactions?
A: Bromomethyl groups are excellent leaving groups in organic synthesis, facilitating ring-forming reactions. For instance, researchers synthesized thieno[3,4-d][1,2,3]thiadiazole, selenolo[3,4-d][1,2,3]-thiadiazole, and pyrrolo[3,4-d][1,2,3]thiadiazole by reacting appropriately functionalized thiadiazoles containing a bromomethyl group with nucleophilic reagents. [] The bromomethyl group is replaced during these reactions, allowing for the formation of a new bond and the desired heterocycle.
Q4: The abstract mentioning ibotenic acid analogues discusses structure-activity relationships. Could similar studies be relevant for 5-bromomethyl-4-nitroimidazoles and their derivatives?
A: Absolutely. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a compound's structure impact its biological activity. [] Investigating how different substituents on the imidazole ring, or modifications to the bromomethyl group, affect the activity of 5-bromomethyl-4-nitroimidazole derivatives could reveal valuable insights for drug design.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.